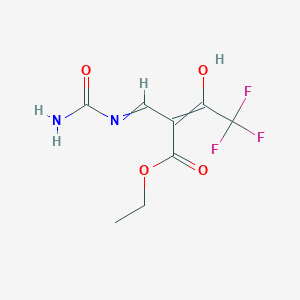
Lenalidomide-acetamido-O-PEG1-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetamido-O-PEG1-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound incorporates a polyethylene glycol (PEG) linker and a propargyl group, making it a versatile molecule for use in targeted protein degradation and other biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group, such as an azide or an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated in industrial reactors.
Purification: The product is purified using techniques like chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Copper catalysts are often employed in click chemistry reactions for the substitution of the propargyl group.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Lenalidomide-acetamido-O-PEG1-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of target proteins by the proteasome.
Immune Modulation: The compound modulates the immune system by affecting both cellular and humoral immunity.
Anti-Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide-PEG1-azide: A related compound used in the development of PROTACs.
Uniqueness
Lenalidomide-acetamido-O-PEG1-propargyl is unique due to its PEG linker and propargyl group, which enhance its solubility and enable click chemistry reactions. This makes it a valuable tool in the development of targeted therapies and biochemical research .
Eigenschaften
Molekularformel |
C20H21N3O6 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26) |
InChI-Schlüssel |
BKHGBBYQPAVFEU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


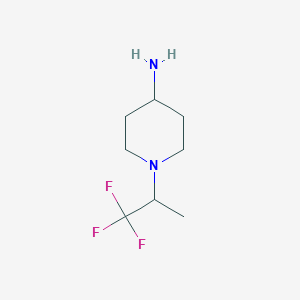
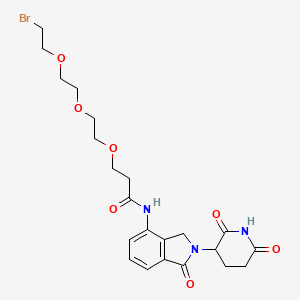
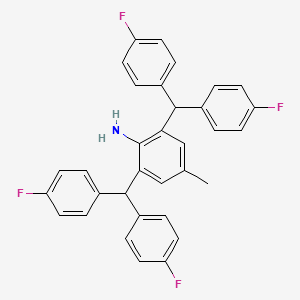
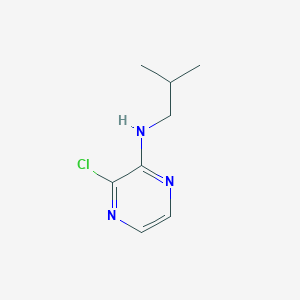
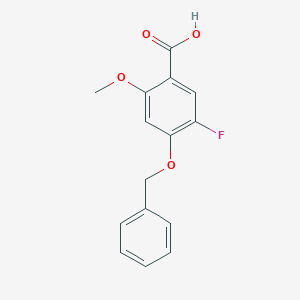
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
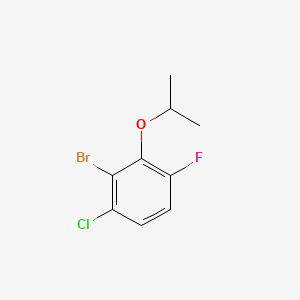
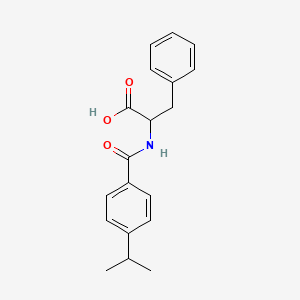
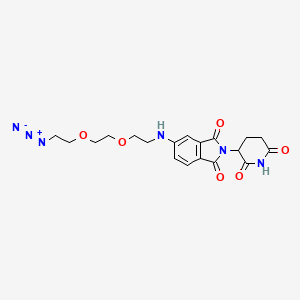
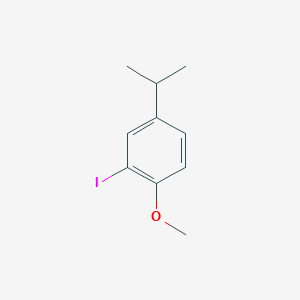
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
